An In-depth Technical Guide to 2,2,3,4,4,4-Hexafluorobutyl Methacrylate: Properties and Experimental Protocols
An In-depth Technical Guide to 2,2,3,4,4,4-Hexafluorobutyl Methacrylate: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2,3,4,4,4-Hexafluorobutyl methacrylate (B99206) (HFBMA), a fluorinated monomer pivotal in the development of advanced polymers. This document details its characteristics, safety information, and experimental protocols for its polymerization, offering valuable insights for its application in research and development, particularly in materials science and potentially as a component in advanced drug delivery systems.
Core Chemical and Physical Properties
2,2,3,4,4,4-Hexafluorobutyl methacrylate, with the CAS number 36405-47-7, is a colorless, clear liquid recognized for its high purity.[1] Its chemical structure, featuring a fluorinated alkyl chain, imparts unique and highly desirable properties to the polymers derived from it. These include enhanced thermal stability, chemical resistance, and low surface energy.[1]
Below is a summary of its key quantitative properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈F₆O₂ | [2][3] |
| Molecular Weight | 250.14 g/mol | [2][3] |
| Density | 1.338 - 1.348 g/mL at 25°C | [2] |
| Boiling Point | 158 °C | [2][4][5] |
| Flash Point | 56 - 57 °C (closed cup) | [2][4] |
| Refractive Index | n20/D 1.361 | [5][6] |
| Vapor Pressure | 0.25 psi (17.232 hPa) at 20°C | [2] |
| Purity | Typically ≥ 96.0% | [1][2] |
| Appearance | Transparent, clear liquid | [2][4] |
| Solubility | Difficult to mix in water | [5] |
This table summarizes data from multiple sources to provide a comprehensive overview.
Applications and Features
HFBMA is a functional monomer used in the synthesis of high-performance fluoropolymers.[2] Its incorporation into polymer chains imparts several beneficial features, including:
-
Water and Stain Resistance: The fluorine content contributes to a low surface energy, leading to hydrophobic and oleophobic properties.[2]
-
Weatherability and UV Resistance: Polymers containing HFBMA exhibit enhanced durability in outdoor applications.[1][2]
-
Thermal Stability: The carbon-fluorine bond's strength enhances the thermal stability of the resulting materials.[1]
These properties make HFBMA a valuable component in a wide range of applications, such as:[1][2]
-
High-performance coatings for buildings, offering anti-fouling and self-cleaning properties.
-
Adhesives and sealants with improved durability.
-
Optical resins and materials for optical fibers and contact lenses.
-
Modifiers for plastics to improve flame retardancy and abrasion resistance.
-
Treatments for fabrics, leather, glass, and paper.
Safety and Handling
2,2,3,4,4,4-Hexafluorobutyl methacrylate is classified as a flammable liquid and vapor.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3]
Hazard Statements: H226, H315, H319, H335[3]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Use only non-sparking tools and take precautionary measures against static discharge.[4]
-
Wear protective gloves, clothing, eye, and face protection.[4]
-
Store in a well-ventilated, cool place with the container tightly closed.[4]
-
In case of fire, use CO₂, dry chemical, or foam for extinction.[4]
-
If on skin, rinse with water. If in eyes, rinse cautiously with water for several minutes.[7]
It is often supplied with a stabilizer, such as hydroquinone (B1673460) or MEHQ, to prevent spontaneous polymerization.
Experimental Protocol: Atom Transfer Radical Polymerization (ATRP)
A key application of HFBMA is in the synthesis of well-defined polymers. One such method is Atom Transfer Radical Polymerization (ATRP), which allows for the creation of polymers with controlled molecular weight and architecture. The following protocol is based on the synthesis of organic/inorganic hybrid fluorinated star polymers using an octa(aminophenyl)silsesquioxane (OAPS) nano-cage as an initiator.[8]
1. Initiator Synthesis:
-
The OAPS nano-cage is functionalized to become an ATRP initiator by reacting it with 2-bromoisobutyryl bromide.[8]
2. Polymerization of HFBMA:
-
The ATRP of HFBMA is conducted in trifluorotoluene as the solvent at a temperature of 75°C.[8]
-
The catalyst system employed is either CuCl/2,2-bipyridine or N,N,N′,N″,N″-pentamethyldiethylenetriamine.[8]
3. Characterization:
-
The successful synthesis of the star polymer can be confirmed using Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy.[8]
-
Thermal properties of the resulting polymer, such as the glass transition temperature (Tg), can be analyzed using Differential Scanning Calorimetry (DSC).[8]
-
Thermal stability can be assessed through Thermal Gravimetric Analysis (TGA).[8]
-
Surface properties, a key feature of fluoropolymers, are evaluated by measuring the contact angle of water on the polymer surface.[8]
This method allows for the creation of hybrid star polymers that exhibit significantly enhanced thermal stability compared to linear PHFBMA.[8]
Visualizations
Experimental Workflow for ATRP of HFBMA
Caption: Workflow for the synthesis of a hybrid star polymer via ATRP of HFBMA.
Logical Relationship of HFBMA Properties and Applications
References
- 1. nbinno.com [nbinno.com]
- 2. jamorin.com [jamorin.com]
- 3. 2,2,3,4,4,4-Hexafluorobutyl methacrylate | C8H8F6O2 | CID 549772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2,2,3,4,4,4-Hexafluorobutyl methacrylate | 36405-47-7 [chemicalbook.com]
- 6. 36405-47-7 | CAS DataBase [m.chemicalbook.com]
- 7. 2,2,3,4,4,4-Hexafluorobutyl methacrylate - Safety Data Sheet [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
